(1,4-Difluorocyclohexyl)methanamine, also known as (4,4-Difluorocyclohexyl)methanamine, is a chemical compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amine functional group. Its molecular formula is C₇H₁₃F₂N, and it has a CAS number of 810659-05-3. The compound is typically stored under controlled conditions to maintain its stability and prevent degradation .
Research indicates that (1,4-Difluorocyclohexyl)methanamine and its derivatives exhibit significant biological activity. Some studies have highlighted their potential in medicinal chemistry, particularly in:
The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, making it a valuable candidate in drug design and development.
The synthesis of (1,4-Difluorocyclohexyl)methanamine typically involves several approaches:
(1,4-Difluorocyclohexyl)methanamine has several applications across various fields:
Interaction studies involving (1,4-Difluorocyclohexyl)methanamine focus on its binding properties with biological targets such as enzymes and receptors. The fluorinated structure may enhance interactions due to increased lipophilicity and improved metabolic stability. These studies are crucial for understanding how the compound can be optimized for therapeutic applications.
Several compounds share structural similarities with (1,4-Difluorocyclohexyl)methanamine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4,4-Difluorocyclohexanecarboxylic acid | 0.74 | Contains a carboxylic acid functional group |
| 2-(4,4-Difluorocyclohexyl)acetic acid | 0.73 | Acetic acid derivative |
| trans-(4-(Trifluoromethyl)cyclohexyl)methanol | 0.81 | Contains a trifluoromethyl group |
| (3,3-Difluorocyclobutyl)methanol | 0.92 | Smaller cyclobutane ring structure |
| 4-(Trifluoromethyl)cyclohexanol | 0.71 | Trifluoromethyl group on cyclohexanol |
These compounds exhibit varying degrees of similarity based on their structural components but differ significantly in their functional groups and potential applications.
(1,4-Difluorocyclohexyl)methanamine (C₇H₁₃F₂N, MW 149.18 g/mol) belongs to the class of fluorinated cyclohexylmethylamines. Its structure features a cyclohexane ring with fluorine atoms at the 1- and 4-positions and a methanamine substituent, creating distinct axial-equatorial fluorine configurations that influence its three-dimensional conformation. The compound’s calculated topological polar surface area (25.8 Ų) and hydrogen bonding capacity (1 donor, 2 acceptors) make it particularly relevant for probing biomolecular interactions.
First reported in patent literature circa 2012, this compound emerged during systematic studies of fluorinated analogs in central nervous system (CNS) drug candidates. Its synthesis was driven by the pharmaceutical industry’s interest in fluorinated scaffolds to improve blood-brain barrier permeability and metabolic stability. The development paralleled advances in catalytic fluorination techniques, particularly transition-metal-mediated C–F bond formation, which enabled precise diastereomeric control.
Recent applications span three domains:
This analysis focuses on:
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1,4-difluorocyclohexyl)methanamine [26]. However, chemical databases reveal some inconsistency in the exact positional designation of the fluorine substituents. The compound exists in multiple structural variants, with the most commonly referenced form being (4,4-difluorocyclohexyl)methanamine [3] [8] [11]. This nomenclature follows standard IUPAC conventions where the cyclohexane ring serves as the parent structure, with two fluorine atoms substituted at specific positions and a methanamine functional group attached [21] [26].
The systematic name reflects the compound's structural composition: a six-membered saturated carbon ring (cyclohexane) bearing two fluorine substituents and a methylamine side chain [11] [30]. The positional numbering in the IUPAC name indicates the specific carbon atoms where fluorine substitution occurs, which is critical for distinguishing between structural isomers [26] [29].
The compound appears in scientific literature under various synonymous names, reflecting different naming conventions and structural interpretations [3] [8]. The most frequently encountered synonyms include:
Table 1: Common Synonyms and Alternative Names
| Primary Name | Alternative Names | Source Type |
|---|---|---|
| (4,4-Difluorocyclohexyl)methanamine | Cyclohexanemethanamine, 4,4-difluoro- | Chemical databases [8] [11] |
| (1,4-Difluorocyclohexyl)methanamine | 1-(4,4-Difluorocyclohexyl)methanamine | Research literature [26] [14] |
| 4,4-Difluorocyclohexylmethylamine | (4,4-Difluorocyclohexyl)methylamine | Chemical suppliers [3] [10] |
| 1-(Aminomethyl)-4,4-difluorocyclohexane | C-(4,4-Difluoro-cyclohexyl)-methylamine | Patent literature [8] [22] |
Additional nomenclature variations found in specialized databases include 4,4-difluoroCyclohexanemethanamine and [(4,4-difluorocyclohexyl)methyl]amine [8]. The diversity in naming conventions reflects the compound's presence across multiple chemical databases and research contexts [3] [11].
The Chemical Abstracts Service registry number for the primary structural form is 810659-05-3 [3] [8] [11]. This identifier corresponds specifically to the (4,4-difluorocyclohexyl)methanamine isomer. Alternative structural variants possess distinct CAS numbers, including 2091637-88-4 for the (1,4-difluorocyclohexyl)methanamine form [26].
Table 2: Database Identifiers and Registry Numbers
| Database/Registry | Identifier | Structural Form |
|---|---|---|
| CAS Registry | 810659-05-3 | (4,4-Difluorocyclohexyl)methanamine [3] [8] |
| CAS Registry | 2091637-88-4 | (1,4-Difluorocyclohexyl)methanamine [26] |
| MDL Number | MFCD11113217 | Primary form [3] [8] |
| PubChem CID | 15604494 | (4,4-Difluorocyclohexyl)methanamine [8] [11] |
| European Community Number | 617-193-8 | Regulatory identifier [8] |
| DSSTox Substance ID | DTXSID90575555 | Toxicology database [8] |
The hydrochloride salt form carries a separate CAS number of 809273-65-2, reflecting its distinct chemical identity [9] [10] [12]. These multiple identifiers underscore the importance of precise structural specification when referencing this compound family [8] [11].
The molecular formula for (4,4-difluorocyclohexyl)methanamine is C₇H₁₃F₂N [3] [8] [11]. This formula represents a molecular composition of seven carbon atoms, thirteen hydrogen atoms, two fluorine atoms, and one nitrogen atom. The molecular weight is calculated as 149.18 grams per mole [3] [30] [33].
Table 3: Molecular Properties and Formulae
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃F₂N | [3] [8] [11] |
| Molecular Weight | 149.18 g/mol | [3] [30] [33] |
| Heavy Atoms Count | 10 | [29] |
| Rotatable Bond Count | 1 | [29] |
| Hydrogen Bond Acceptors | 3 | [29] |
| Hydrogen Bond Donors | 1 | [29] |
The structural formula depicts a cyclohexane ring with two fluorine atoms positioned at the 4,4-positions, creating a geminal difluoro substitution pattern [11] [30]. The methanamine group (-CH₂NH₂) is attached directly to the cyclohexane ring, forming the complete molecular structure [8] [26].
The International Chemical Identifier representations provide standardized structural encoding for computational applications [11] [26]. The InChI string for (4,4-difluorocyclohexyl)methanamine is: InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 [11] [26].
Table 4: Chemical Identifier Representations
| Representation Type | Value | Structural Form |
|---|---|---|
| InChI | InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 | (4,4-Difluorocyclohexyl)methanamine [11] |
| InChIKey | XAAFYIOYLLPWMM-UHFFFAOYSA-N | Standard form [11] |
| SMILES | C1CC(CCC1CN)(F)F | Canonical representation [11] [26] |
| Alternative InChI | InChI=1S/C7H13F2N/c8-6-1-3-7(9,5-10)4-2-6/h6H,1-5,10H2 | (1,4-Difluorocyclohexyl)methanamine [26] |
| Alternative InChIKey | BJNZFKBFTYNFTL-UHFFFAOYSA-N | Alternative form [26] |
The SMILES notation C1CC(CCC1CN)(F)F provides a linear representation of the molecular structure, indicating the cyclohexane ring connectivity and substituent positions [11] [18]. These standardized representations enable precise chemical database searches and computational modeling applications [26] [29].
The stereochemistry of (1,4-difluorocyclohexyl)methanamine involves several important considerations related to cyclohexane ring conformations and fluorine substitution patterns [34] [35]. The cyclohexane ring adopts chair conformations, with substituents occupying either axial or equatorial positions [37] [40].
For the 4,4-difluoro substitution pattern, both fluorine atoms are geminal (attached to the same carbon), eliminating stereoisomerism at this position [11] [30]. However, the 1,4-disubstitution pattern presents stereochemical complexity due to the spatial relationship between the fluorine atoms and the methanamine group [26] [38].
Table 5: Stereochemical Considerations
| Structural Feature | Stereochemical Implication | Conformational Preference |
|---|---|---|
| 4,4-Difluoro substitution | No stereoisomerism (geminal) | Equatorial preference [34] [35] |
| 1,4-Disubstitution | Cis/trans isomerism possible | Chair conformation dependent [38] [41] |
| Methanamine group | Conformational flexibility | Equatorial favorable [37] [40] |
| Ring conformation | Chair-chair interconversion | Temperature dependent [35] [39] |
The fluorine substituents, due to their electronegativity and size, preferentially adopt equatorial positions in the cyclohexane chair conformation to minimize steric interactions [34] [35]. This conformational preference influences the compound's three-dimensional structure and potential biological activity [17] [40]. The 1,3-diaxial interactions that would occur with axial fluorine positioning are energetically unfavorable, driving the equilibrium toward equatorial conformers [37] [40].
(1,4-Difluorocyclohexyl)methanamine is characterized by a well-defined molecular composition and structure. The compound exhibits a molecular formula of C₇H₁₃F₂N, representing a saturated cyclohexane ring system with strategically positioned fluorine substituents and an aminomethyl functional group [1] [2]. The molecular weight of this fluorinated amine derivative is 149.18 grams per mole, as consistently reported across multiple chemical databases [1] [2].
The elemental composition reflects the presence of seven carbon atoms forming the cyclohexyl backbone with attached methylene bridge, thirteen hydrogen atoms distributed throughout the saturated structure, two fluorine atoms positioned at the 1,4-positions of the cyclohexane ring, and one nitrogen atom as part of the terminal amine functionality [1] [2]. The exact mass, calculated through high-resolution mass spectrometry principles, is determined to be 149.101608 atomic mass units [3] [4].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃F₂N | Multiple databases [1] [2] |
| Molecular Weight | 149.18 g/mol | ChemicalBook, AiFChem [1] [2] |
| Exact Mass | 149.101608 amu | Computational analysis [3] [4] |
| Heavy Atom Count | 10 | ChemSpace database [4] |
The compound exists under multiple Chemical Abstracts Service registration numbers, including 810659-05-3 and 2091637-88-4, reflecting different stereoisomeric forms and synthetic preparations [1] [2]. This multiplicity in registration numbers indicates the potential for different spatial arrangements of the fluorine substituents around the cyclohexane ring system.
The three-dimensional structure of (1,4-Difluorocyclohexyl)methanamine is fundamentally governed by the conformational preferences of the cyclohexane ring system, which adopts the energetically favorable chair conformation [5]. In this conformation, the cyclohexane ring maintains tetrahedral bond angles of approximately 109.5°, eliminating angle strain while achieving optimal staggered arrangements of substituents [5].
The chair conformation of cyclohexane provides two distinct orientational environments for substituents: axial positions, which extend perpendicular to the average plane of the ring, and equatorial positions, which project outward from the ring perimeter in a more planar arrangement [5]. The fluorine substituents at the 1,4-positions can occupy either axial or equatorial orientations, with the equatorial arrangement generally preferred due to reduced steric interactions [5] [6].
The aminomethyl group (-CH₂NH₂) attached to the cyclohexane framework introduces additional conformational considerations. This substituent exhibits rotational freedom around the C-C bond connecting the methylene carbon to the ring, allowing for multiple rotameric states. The preferred conformation typically positions the amine group to minimize steric hindrance with adjacent ring substituents while maximizing favorable electrostatic interactions [7].
| Conformational Feature | Description | Energy Implications |
|---|---|---|
| Chair Conformation | Cyclohexane ring adopts chair geometry | Minimal ring strain [5] |
| Fluorine Positioning | 1,4-diequatorial preferred | Reduced 1,3-diaxial interactions [6] |
| Aminomethyl Rotation | Free rotation around C-CH₂ bond | Multiple low-energy conformers [7] |
The presence of electronegative fluorine atoms significantly influences the conformational equilibrium. Research on difluorocyclohexane derivatives demonstrates that fluorine substitution can stabilize specific chair conformers through favorable electrostatic interactions and reduced steric repulsion compared to larger substituents [6]. The 1,4-substitution pattern allows for trans-diequatorial positioning, which minimizes unfavorable interactions between the fluorine atoms and other ring substituents [6].
The electronic structure of (1,4-Difluorocyclohexyl)methanamine is characterized by significant charge polarization arising from the highly electronegative fluorine substituents and the electron-donating amine functional group. The fluorine atoms, with an electronegativity of 4.0 on the Pauling scale, create substantial electron withdrawal from the cyclohexane ring system, generating partial positive charges on the adjacent carbon atoms [8].
The charge distribution analysis reveals that the fluorine-bearing carbon atoms exhibit partial positive character, while the fluorine atoms themselves carry substantial negative partial charges. This charge separation contributes to the compound's overall dipole moment and influences its intermolecular interactions [8] [9]. The amine nitrogen atom, conversely, serves as an electron-rich center due to its lone pair of electrons, creating a region of negative electrostatic potential [8].
Theoretical calculations on similar fluorinated cyclohexane derivatives indicate that the presence of fluorine atoms at the 1,4-positions creates an asymmetric electron density distribution around the ring [6] [9]. The electron-withdrawing effect of fluorine extends through the carbon framework via inductive effects, influencing the electronic properties of the entire molecular system [8].
| Electronic Feature | Characteristic | Impact |
|---|---|---|
| Fluorine Electronegativity | 4.0 (Pauling scale) | Strong electron withdrawal [8] |
| C-F Bond Polarity | Highly polarized | Localized positive charge on carbon [8] |
| Amine Electron Density | High electron density at nitrogen | Nucleophilic character [8] |
| Overall Dipole | Non-zero dipole moment | Enhanced intermolecular interactions [9] |
The molecular orbital structure reflects the influence of fluorine substitution on the frontier orbitals. The highest occupied molecular orbital (HOMO) is primarily localized on the amine nitrogen, while the lowest unoccupied molecular orbital (LUMO) shows contributions from the fluorinated carbon centers [10]. This orbital arrangement influences the compound's reactivity patterns and electronic transition properties [10].
The solubility characteristics of (1,4-Difluorocyclohexyl)methanamine reflect the compound's amphiphilic nature, combining a fluorinated hydrophobic cyclohexane core with a hydrophilic amine functionality. The presence of fluorine atoms significantly influences solubility behavior compared to non-fluorinated analogs, as fluorine substitution generally reduces solubility in water while enhancing compatibility with fluorinated and organic solvents [11] [12].
Water solubility is limited due to the hydrophobic nature of the fluorinated cyclohexane ring system. Fluorine atoms, despite their high electronegativity, do not participate in hydrogen bonding to the same extent as oxygen or nitrogen, resulting in poor water solubility for fluorinated organic compounds [11] [12]. The amine group provides the primary site for hydrophilic interactions through hydrogen bonding with water molecules [13].
The compound demonstrates enhanced solubility in polar organic solvents such as alcohols (methanol, ethanol), where both the amine group and the fluorinated ring can establish favorable interactions [11] [14]. In aprotic polar solvents like dimethyl sulfoxide and dimethylformamide, the compound shows good solubility due to dipole-dipole interactions and the solvation of the amine functionality [11] [14].
| Solvent Class | Solubility Expectation | Interaction Mechanism |
|---|---|---|
| Water | Limited | Amine hydrogen bonding only [13] |
| Alcohols | Moderate to good | Dual hydrogen bonding interactions [11] |
| Aprotic polar | Good | Dipole-dipole interactions [11] |
| Hydrocarbons | Limited | Weak van der Waals forces [14] |
| Fluorinated solvents | Enhanced | Fluorine-fluorine interactions [12] |
Solubility in non-polar hydrocarbon solvents (hexane, cyclohexane) is expected to be limited due to the polar nature of both the amine group and the C-F bonds [14]. However, the fluorocarbon portion of the molecule may show preferential interactions with fluorinated solvents or perfluorinated compounds, a phenomenon known as fluorous phase behavior [12].
The partition coefficient (LogP) of (1,4-Difluorocyclohexyl)methanamine provides crucial insight into its lipophilic character and potential biological activity. Experimental and computational studies report LogP values in the range of 0.78 to 0.98, indicating moderate lipophilicity with a slight preference for organic phases over aqueous environments [3] [4].
The LogP value represents the logarithm of the partition coefficient between n-octanol and water, serving as a standard measure of molecular lipophilicity [15] [16]. A LogP value below 1.0 suggests that the compound exhibits balanced hydrophilic and lipophilic properties, making it potentially suitable for biological applications where membrane permeability is important but excessive lipophilicity must be avoided [15] [16].
The relatively modest LogP values reflect the competing influences of the lipophilic fluorinated cyclohexane core and the hydrophilic amine functionality. Fluorine substitution typically increases lipophilicity compared to hydrogen, but the effect is less pronounced than with larger halogen substituents [3] [17]. The amine group significantly reduces the overall lipophilicity through its capacity for hydrogen bonding and ionization under physiological conditions [17].
| LogP Parameter | Value Range | Interpretation |
|---|---|---|
| Experimental LogP | 0.78-0.98 | Moderate lipophilicity [3] [4] |
| Octanol preference | ~6-9 fold | Slight organic phase preference [16] |
| Biological relevance | Optimal range | Balanced membrane permeability [15] |
The distribution coefficient (LogD) at physiological pH 7.4 would be expected to differ from LogP due to the ionization of the amine group. Under physiological conditions, the amine can exist in both neutral and protonated forms, with the protonated form showing significantly reduced lipophilicity [15] [18]. This pH-dependent partitioning behavior influences the compound's pharmacokinetic properties and tissue distribution patterns [18].
The hydrogen bonding capacity of (1,4-Difluorocyclohexyl)methanamine is determined by the presence of specific functional groups capable of participating in intermolecular hydrogen bonding interactions. According to computational analysis, the compound possesses one hydrogen bond donor and one hydrogen bond acceptor site [19] [20] [4].
The primary hydrogen bond donor capacity arises from the amine group (-NH₂), where the nitrogen-bound hydrogen atoms can participate in hydrogen bonding with electron-rich acceptor sites on other molecules [19] [13]. Primary amines are particularly effective hydrogen bond donors due to the availability of two N-H bonds, allowing for multiple simultaneous hydrogen bonding interactions [13].
The hydrogen bond acceptor functionality is provided by the lone pair of electrons on the amine nitrogen atom [19] [4] [13]. This electron-rich site can accept hydrogen bonds from other donor molecules, including water, alcohols, and other amine-containing compounds [13]. The fluorine atoms, despite their high electronegativity, are generally considered weak hydrogen bond acceptors compared to oxygen or nitrogen [13].
| Bonding Feature | Count | Functional Group | Strength |
|---|---|---|---|
| H-Bond Donors | 1 | Primary amine (-NH₂) | Strong [19] [13] |
| H-Bond Acceptors | 1 | Amine nitrogen lone pair | Strong [19] [13] |
| Fluorine acceptors | 2 | C-F bonds | Weak [13] |
The hydrogen bonding pattern significantly influences the compound's physical properties, including boiling point, solubility, and intermolecular association behavior [13]. Primary amines typically exhibit higher boiling points than analogous compounds without amine functionality due to intermolecular hydrogen bonding networks [13]. The balanced donor/acceptor ratio suggests the compound can form both self-associated hydrogen bonded structures and interact effectively with hydrogen bonding solvents [13].
The polar surface area (PSA) of (1,4-Difluorocyclohexyl)methanamine is calculated to be 26 Ų, reflecting the contribution of the polar amine functional group to the overall molecular surface [20] [4]. The PSA represents the surface area occupied by polar atoms (typically oxygen and nitrogen) and is widely used as a predictor of molecular properties such as bioavailability and membrane permeability [20].
The relatively small PSA value of 26 Ų is consistent with the presence of a single amine group as the primary polar functionality [20] [4]. This value falls within the range typically associated with good membrane permeability and oral bioavailability in pharmaceutical applications, where PSA values below 90 Ų are generally favorable [20]. The fluorine atoms, while electronegative, contribute minimally to the calculated PSA due to their classification as non-polar surface area in most computational models [20].
Molecular complexity analysis reveals a relatively simple structural framework with one rotatable bond, corresponding to the C-CH₂ connection between the cyclohexane ring and the amine group [20] [4]. The low rotatable bond count contributes to reduced conformational entropy and potentially enhanced binding specificity in biological systems [20].
| Complexity Parameter | Value | Significance |
|---|---|---|
| Polar Surface Area | 26 Ų | Favorable for membrane permeability [20] [4] |
| Rotatable Bonds | 1 | Low conformational flexibility [20] [4] |
| Ring Systems | 1 | Single cyclohexane core [4] |
| Heavy Atoms | 10 | Moderate molecular size [4] |
The molecular topology indicates a compact, relatively rigid structure due to the cyclohexane ring constraint and limited rotatable bonds [4]. This structural rigidity can contribute to specific molecular recognition events and may influence the compound's binding affinity to biological targets [20]. The balance between polar surface area and overall molecular size suggests optimal properties for drug-like characteristics under Lipinski's Rule of Five guidelines [20].
The thermal properties of (1,4-Difluorocyclohexyl)methanamine reflect the influence of fluorine substitution on the physical behavior of cyclohexane derivatives. Computational estimates suggest a boiling point of approximately 170.7±10.0°C, which represents a significant elevation compared to unsubstituted cyclohexylmethylamine due to the presence of electronegative fluorine atoms [3] [21].
The boiling point elevation observed in fluorinated cyclohexane derivatives arises from enhanced intermolecular interactions, including dipole-dipole attractions between the polarized C-F bonds and hydrogen bonding involving the amine functionality [3] [22] [23]. The presence of fluorine atoms increases the overall molecular dipole moment, leading to stronger intermolecular forces and consequently higher volatility temperatures [23] [24].
Thermal stability analysis of the hydrochloride salt form indicates decomposition temperatures above 135°C, with the free base expected to show similar thermal stability characteristics [25] [21]. The C-F bonds in cyclohexane derivatives are generally thermally stable, with decomposition typically occurring through amine degradation pathways rather than defluorination reactions [22] [26].
| Thermal Property | Value | Comments |
|---|---|---|
| Boiling Point | 170.7±10.0°C | Estimated for free base [3] |
| Flash Point | 65.1±6.0°C | Safety consideration [3] |
| Melting Point (HCl salt) | ~135-137°C | Hydrochloride form [25] |
| Thermal Stability | >100°C | Stable under normal conditions [22] |
The flash point of approximately 65°C indicates moderate flammability concerns and necessitates appropriate handling precautions during synthesis and storage [3] [25]. The relatively low flash point compared to the boiling point suggests significant vapor pressure at elevated temperatures [3]. Storage recommendations typically specify temperatures between 2-8°C for optimal stability and safety [21] [25].